

A Technical Guide to the Physicochemical Properties of 2-Methyl-L-proline

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Compound of Interest

Compound Name: **2-Methyl-L-proline**

Cat. No.: **B555743**

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Abstract

2-Methyl-L-proline, a substituted analog of the proteinogenic amino acid L-proline, is a compound of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints, enhancing stability and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methyl-L-proline**, detailed experimental protocols for their determination, and logical workflows for these procedures. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-Methyl-L-proline**.

These values are critical for its application in synthesis, formulation, and biological studies.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO ₂	[1][2]
Molecular Weight	129.16 g/mol	[1][2]
Appearance	White to almost white powder/crystal	[1][3]
Melting Point	248–252°C (decomposes)[4], 310°C[1][5][6]	[1][4][5][6]
Boiling Point (Predicted)	241.9 ± 33.0 °C	[1][3]
Density (Predicted)	1.119 ± 0.06 g/cm ³	[1][6]
Flash Point (Predicted)	100.1 °C	[1][3]

Table 2: Chemical and Spectroscopic Properties

Property	Value	Source(s)
pKa (Predicted)	2.44 ± 0.20	[5][6]
XLogP3	-2.2	[2][3]
Hydrogen Bond Donor Count	2	[2][3]
Hydrogen Bond Acceptor Count	3	[2][3]
¹ H NMR (200 MHz, D ₂ O)	δ: 1.52 (s, 3 H), 1.75–2.40 (m, 4 H), 3.20–3.45 (m, 2 H)	[4]
¹³ C NMR (50 MHz, D ₂ O)	δ: 23.99, 25.85, 38.27, 48.06, 73.21, 179.87	[4]

Table 3: Solubility and Optical Properties

Property	Value	Source(s)
Solubility	Soluble in Methanol	[1] [6]
Optical Rotation ($[\alpha]D$)	-71.1° to -72.1° (c=1.0 in Methanol)	[4]

Experimental Protocols

This section details the methodologies for the synthesis of **2-Methyl-L-proline** and the determination of its key physicochemical properties.

Synthesis of (S)-2-Methylproline

A robust method for the synthesis of enantiomerically pure (S)-2-methylproline involves the diastereoselective alkylation of a chiral bicyclic lactam derived from (S)-proline. The following protocol is a summary of the procedure described in *Organic Syntheses*.[\[4\]](#)

Step 1: Formation of the Bicyclic Lactam

- Suspend (S)-proline in pentane.
- Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.
- Heat the mixture at reflux with a Dean-Stark trap to remove water azeotropically for approximately 72 hours.
- Add additional pivalaldehyde and trifluoroacetic acid and continue reflux for another 72 hours.
- After cooling, filter the reaction mixture and concentrate the solution under reduced pressure.
- Purify the resulting residue by Kugelrohr distillation to yield (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one as a colorless oil.[\[4\]](#)

Step 2: Diastereoselective Methylation

- Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in dry tetrahydrofuran (THF) at -78°C, followed by warming to room temperature and re-cooling to -78°C.
- Add the LDA solution to a pre-cooled (-78°C) solution of the bicyclic lactam from Step 1 in dry THF.
- After stirring for 45 minutes at -78°C, add iodomethane.
- Allow the reaction mixture to warm to 0°C over 3 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Perform a standard aqueous workup with ethyl acetate extraction. Dry the combined organic layers over magnesium sulfate and remove the solvent in vacuo to yield the methylated product, (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[4]

Step 3: Hydrolysis and Purification

- Heat the methylated lactam from Step 2 in 3 N hydrochloric acid (HCl) at reflux for 1 hour.
- Remove the water under reduced pressure.
- Treat the residue with 3 N HCl and extract with dichloromethane to remove organic impurities.
- Concentrate the combined aqueous layers and dry under reduced pressure.
- Dissolve the residue in water and load it onto a Dowex 50W X 8 (H+ form) ion-exchange column.
- Wash the column with water until the effluent is neutral.
- Elute the amino acid with 3 N aqueous ammonia.
- Collect the product-containing fractions and remove the solvent under reduced pressure to yield (S)-2-methylproline.[4]

Determination of pKa

The pKa values of an amino acid can be determined experimentally via acid-base titration, monitoring the pH change as a function of added titrant.

- Preparation: Accurately weigh a sample of **2-Methyl-L-proline** and dissolve it in a known volume of deionized water to create a solution of known concentration.
- Acidification: Add a strong acid (e.g., 0.1 M HCl) to the amino acid solution to fully protonate both the carboxyl and amino groups.
- Titration: Place a calibrated pH electrode in the solution. Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis:
 - Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - The curve will show one or more buffering regions (plateaus). The midpoint of each plateau corresponds to a pKa value.
 - The first pKa (pK_{a1}) corresponds to the ionization of the carboxylic acid group. The second pKa (pK_{a2}) corresponds to the ionization of the secondary amine group.
 - The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal, as described by the Henderson-Hasselbalch equation.

Determination of Solubility

The solubility of an amino acid can be determined by measuring the concentration of a saturated solution.

- Sample Preparation: Add an excess amount of **2-Methyl-L-proline** powder to a known volume of the desired solvent (e.g., water, methanol) in a sealed container.

- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
- Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation or by filtration through a fine-pore filter.
- Quantification:
 - Take a precise volume of the clear, saturated supernatant.
 - Determine the concentration of **2-Methyl-L-proline** in the supernatant using a suitable analytical method. This could involve:
 - Gravimetric analysis: Evaporating the solvent from the known volume of supernatant and weighing the remaining solid residue.
 - Spectrophotometry: If the compound has a chromophore or can be derivatized to produce one.
 - Chromatography (e.g., HPLC): Comparing the peak area of the sample to a standard curve of known concentrations.
- Calculation: Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

Mandatory Visualizations

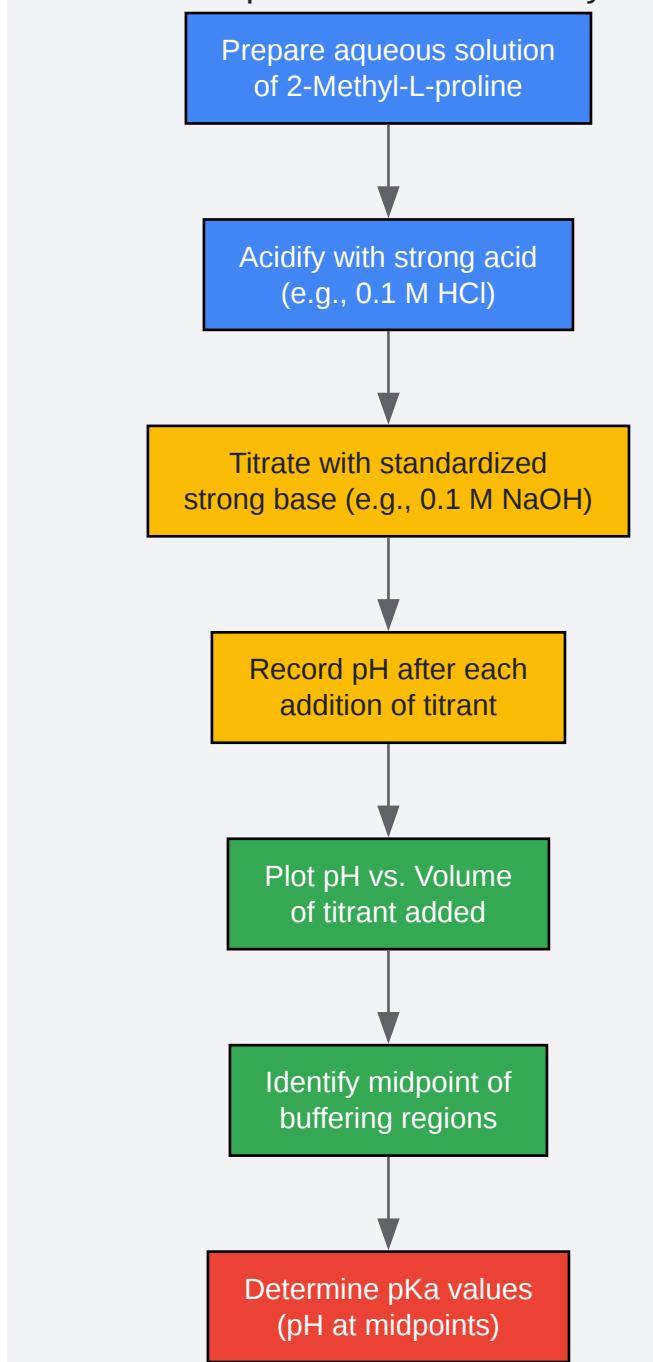
The following diagrams illustrate the workflows for the experimental protocols described above.

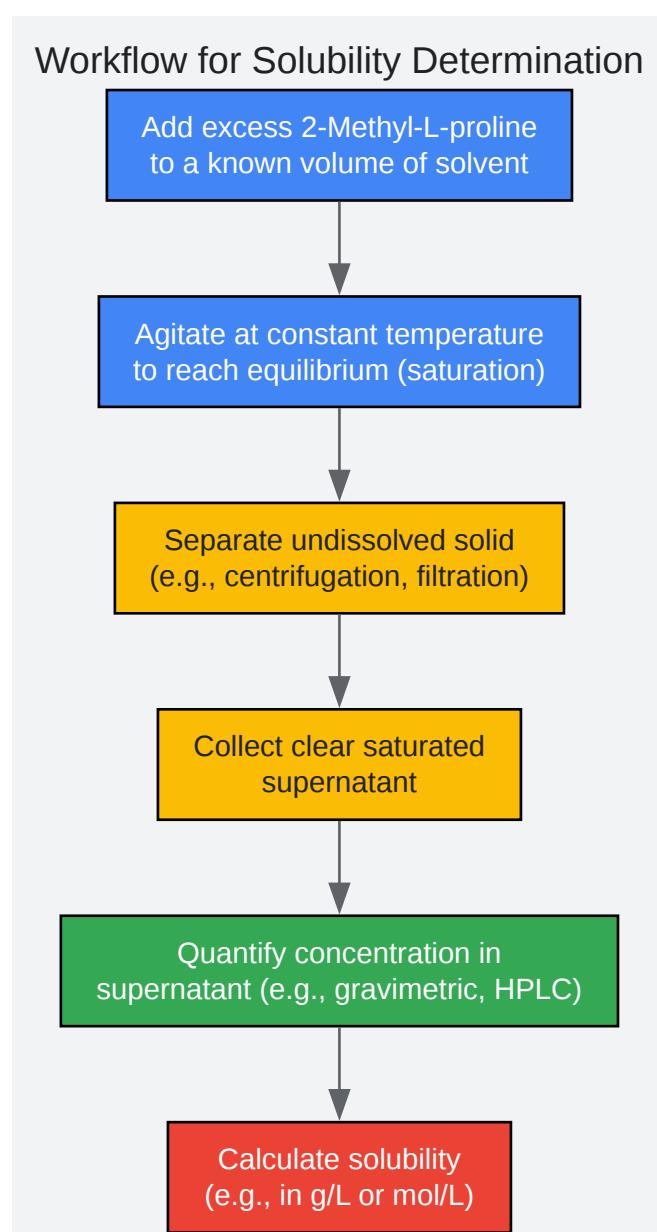


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Caption: Workflow for the three-step synthesis of (S)-2-Methylproline.

Workflow for pKa Determination by Titration





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